Cas no 48208-26-0 (RG108)

RG108 structure
商品名:RG108
CAS番号:48208-26-0
MF:C19H14N2O4
メガワット:334.325464725494
MDL:MFCD08705332
CID:325577
PubChem ID:253661522
RG108 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-propanoicacid, a-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,(aS)-
- RG108
- N-Phthalyl-L-tryptophan
- (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- RG 108 (N-Phthalyl-L-Tryptophan)
- RG 108,N-Phthalyl-L-tryptophan
- RG-108
- DNA Methyltransferase Inhibitor
- N-phthalimide l-tryptophane
- N-Phth-Trp-OH
- (S)-3-(Indol-3-yl)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propanoic acid
- RG 108
- C19H14N2O4
- (s)-N-phthaloyltryptophan
- NCIStruc2_000834
- NCIStruc1_001775
- 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- BIR1004
- AOB6949
- SYN3037
- HMS3651D15
- BCP06930
- E
- NSC-401077
- s2821
- CS-1248
- EN300-7363574
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- 48208-26-0
- NCGC00014891-02
- (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- SW219042-1
- EX-A2208
- NCGC00014891-03
- Q27166807
- (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid.
- HY-13642
- AC-32704
- CHEMBL1564869
- AKOS024457533
- MFCD08705332
- HB1377
- NCGC00014891
- SCHEMBL164192
- NCI401077
- NSC783334
- NSC-783334
- P2023
- CHEBI:95041
- DTXSID801017660
- (2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid
- NCGC00097992-01
- CCG-37087
- BDBM50389497
- BRD-K89391146-001-01-5
- HPTXLHAHLXOAKV-INIZCTEOSA-N
- DA-67183
- BRD-K89391146-001-08-0
-
- MDL: MFCD08705332
- インチ: 1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
- InChIKey: HPTXLHAHLXOAKV-INIZCTEOSA-N
- ほほえんだ: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1[C@]([H])(C(=O)O[H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
計算された属性
- せいみつぶんしりょう: 334.09500
- どういたいしつりょう: 334.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.502±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 179.0 to 183.0 deg-C
- ふってん: 670.3°C at 760 mmHg
- フラッシュポイント: 320.3±30.1 °C
- 屈折率: 1.723
- ようかいど: ほとんど溶けない(0.043 g/l)(25ºC)、
- PSA: 90.47000
- LogP: 2.39770
- かんど: Light Sensitive
RG108 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301 + P310
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H301
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
RG108 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 688347-50MG |
RG108, 98%, a non-nucleoside inhibitor of DNA methyltransferase with an IC50 of 115 Nm |
48208-26-0 | 98% | 50MG |
¥ 3354 | 2022-04-26 | |
LKT Labs | R2400-10 mg |
RG-108 |
48208-26-0 | ≥98% | 10mg |
$143.10 | 2023-07-10 | |
ChemScence | CS-1248-10mg |
RG108 |
48208-26-0 | 99.81% | 10mg |
$79.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026162-250mg |
RG108,98% |
48208-26-0 | 98% | 250mg |
¥748 | 2024-05-23 | |
Key Organics Ltd | ES-0018-5MG |
RG 108 |
48208-26-0 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R95400-10mg |
RG108 |
48208-26-0 | 10mg |
¥168.0 | 2021-09-08 | ||
Axon Medchem | 1691-2 x 10 mg |
RG 108 |
48208-26-0 | 99% | 2 x 10 mg |
€120.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2023-50mg |
RG108 |
48208-26-0 | 98.0%(LC&T) | 50mg |
¥190.0 | 2023-09-02 | |
Ambeed | A548158-10mg |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid |
48208-26-0 | 98% | 10mg |
$40.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2038-10 mg |
RG108 |
48208-26-0 | 98.00% | 10mg |
¥771.00 | 2022-02-28 |
RG108 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
48208-26-0 (RG108) 関連製品
- 4302-66-3(N-Benzoyl-L-Tryptophan)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:48208-26-0)RG108

清らかである:99%/99%
はかる:250mg/1g
価格 ($):169.0/405.0
atkchemica
(CAS:48208-26-0)RG108

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ